molecular formula C11H7ClFN B3163481 2-Chloro-4-(4-fluorophenyl)pyridine CAS No. 883874-84-8

2-Chloro-4-(4-fluorophenyl)pyridine

Cat. No.: B3163481
CAS No.: 883874-84-8
M. Wt: 207.63 g/mol
InChI Key: LIGSYCKWSWDUKG-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluorophenyl)pyridine (CAS 883874-84-8) is a versatile chemical building block with the molecular formula C11H7ClFN and a molecular weight of 207.63 g/mol . This compound features a pyridine core selectively functionalized with chloro and 4-fluorophenyl substituents, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Pyridine derivatives are recognized as privileged scaffolds in the development of novel therapeutic agents due to their diverse biological activities and ability to modulate key pharmacological targets . Recent research highlights the significant potential of substituted pyridine compounds in advanced biomedical applications. Specifically, derivatives similar to this chloro-fluorophenyl pyridine have been identified as promising molecular frameworks for developing inhibitors of protein-protein interactions (PPIs), which are challenging yet lucrative targets in drug discovery . For instance, pyridine and pyrimidine-based compounds are being actively investigated for their ability to disrupt the assembly of the influenza virus RNA-dependent RNA polymerase (RdRp) complex by targeting the interaction between its PA and PB1 subunits . This mechanism represents a frontier in the search for new anti-influenza therapies with the potential to address issues of viral resistance . The structural features of this compound—specifically its chloro leaving group and the aromatic fluorophenyl ring—provide handles for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions, allowing researchers to create diverse chemical libraries for biological screening. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(4-fluorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN/c12-11-7-9(5-6-14-11)8-1-3-10(13)4-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGSYCKWSWDUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4 4 Fluorophenyl Pyridine and Analogous Structures

Strategies for Carbon-Carbon Bond Formation

Classical Condensation and Cyclization Reactions

Classical methods, including condensation and cyclization reactions, offer alternative pathways to construct the 4-aryl-2-chloropyridine scaffold. For instance, a synthetic route to the analogous 2-chloro-4-(trifluoromethyl)pyridine (B1345723) involves the initial synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one from vinyl n-butyl ether. google.com This intermediate then undergoes further reactions, including condensation and cyclization, to form the 2-hydroxy-4-trifluoromethyl pyridine (B92270), which is subsequently chlorinated to yield the final product. google.com Similarly, ketoxime acetates can undergo mediated cyclization to form pyridine rings. orgsyn.org

Functional Group Interconversions on the Pyridine Ring System

Functional group interconversions are essential for modifying the pyridine ring and introducing desired substituents. fiveable.me The chlorine atom at the 2-position of the pyridine ring is a key handle for nucleophilic substitution reactions. wikipedia.org This allows for the introduction of a wide range of functional groups. For example, the reaction of 2-chloropyridine (B119429) with nucleophiles can lead to substitution at the C2 position. wikipedia.org

Furthermore, the pyridine ring itself can be activated for functionalization. For instance, the formation of pyridine N-oxides can facilitate subsequent reactions. wikipedia.orgchemicalbook.com The N-oxide can direct nitration to the 4-position, and subsequent reduction of the nitro group and the N-oxide can yield a 4-aminopyridine (B3432731) derivative. chemicalbook.comgoogle.com This amino group can then be further modified.

Chemoselective directed metallation of 2-chloropyridine can also be employed to introduce substituents at specific positions. rsc.org For example, lithiation can be directed to the C6 position, allowing for the synthesis of 6-functionalized-2-chloropyridines. researchgate.net

Starting MaterialReagent(s)ProductTransformation
2-ChloropyridineNucleophile2-Substituted pyridineNucleophilic Aromatic Substitution
2-ChloropyridineOxidizing agent2-Chloropyridine-N-oxideN-Oxidation
2-Chloropyridine-N-oxideNitrating agent2-Chloro-4-nitropyridine-N-oxideNitration
2-ChloropyridineBuLi-LiDMAE6-Lithio-2-chloropyridineDirected Ortho-Metalation

Halogenation and Dehalogenation Studies

The introduction of a chlorine atom at the C2 position of the pyridine ring is a key step in the synthesis of 2-chloro-4-(4-fluorophenyl)pyridine. A common precursor for this transformation is a pyridine-N-oxide derivative. The reaction of pyridine-N-oxide with chlorinating agents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2) can yield a mixture of 2- and 4-chloropyridines. tandfonline.com However, achieving regioselectivity for the 2-position is a significant challenge.

Research has shown that the reaction of pyridine-N-oxide with POCl3 in the presence of a stoichiometric amount of triethylamine (B128534) can lead to the formation of 2-chloropyridine with high selectivity (99.2%) and in high yield (90%). tandfonline.com This method offers a significant improvement over reactions without the amine base, which typically produce a difficult-to-separate mixture of 2- and 4-chloro isomers. tandfonline.com Other chlorinating agents have also been explored, as detailed in the table below.

Table 1: Chlorination of Pyridine-N-oxide with Various Reagents

Chlorinating Agent Solvent Base Yield of 2-chloropyridine (%) Selectivity (%)
POCl3 Dichloromethane Triethylamine 90 99.2
SO2Cl2 Dichloromethane Triethylamine 65 >99
p-Toluenesulfonyl chloride Dichloromethane Triethylamine 70 >99
Trichloroacetyl chloride Dichloromethane Triethylamine 75 >99
Benzenesulfonyl chloride Dichloromethane Triethylamine 68 >99
Methanesulfonyl chloride Dichloromethane Triethylamine 62 >99

*Data compiled from a study on the regiospecific chlorination of pyridine-N-oxide. tandfonline.com

Another established method for introducing a chlorine atom onto a heteroaromatic ring is the Sandmeyer reaction. wikipedia.org This reaction involves the diazotization of a primary aromatic amine, such as 2-aminopyridine (B139424), followed by treatment with a copper(I) chloride catalyst. wikipedia.orglscollege.ac.in While a classic method, the Sandmeyer reaction can be limited by the often harsh acidic and oxidizing conditions required for the diazotization step, which may not be suitable for substrates with sensitive functional groups. nih.govresearchgate.net Modern variations of this reaction aim to overcome these limitations by using milder reagents and conditions. nih.gov

Selective Fluorination Techniques

The introduction of the fluorine atom onto the phenyl ring at the para-position is another critical aspect of the synthesis. This is often achieved by using pre-fluorinated building blocks, such as 4-fluorophenylboronic acid, in a cross-coupling reaction. However, direct fluorination methods are also of significant interest.

The Balz-Schiemann reaction is a traditional method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgjk-sci.com This reaction proceeds through the formation of a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding aryl fluoride (B91410). jk-sci.comnumberanalytics.com While effective, the reaction often requires high temperatures, which can be a safety concern and may not be compatible with all functional groups. cas.cn Innovations to the Balz-Schiemann reaction include the use of alternative counterions like hexafluorophosphates (PF6−) and hexafluoroantimonates (SbF6−) which can improve yields for certain substrates. wikipedia.orgjk-sci.com Hypervalent iodine(III) compounds have also been shown to catalyze the Balz-Schiemann reaction under milder conditions (25–60°C). cas.cn

Nucleophilic aromatic substitution (SNAr) is another important strategy for introducing fluorine. rsc.orgacs.org This involves the reaction of an activated aryl chloride or nitroarene with a fluoride source. acs.org The reactivity of the fluoride source is crucial, with anhydrous fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) often used in polar aprotic solvents. rsc.org The choice of solvent significantly impacts the nucleophilicity of the fluoride ion. rsc.org More modern reagents like anhydrous tetrabutylammonium (B224687) fluoride (TBAF) and tetramethylammonium (B1211777) fluoride (Me4NF) have been developed to carry out SNAr fluorinations under milder conditions, even at room temperature for activated substrates. acs.orgacsgcipr.org

Direct C-H fluorination has emerged as a powerful tool for late-stage functionalization. orgsyn.orgnih.gov For instance, silver(II) fluoride (AgF2) has been used for the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom. nih.gov This method is notable for its mild reaction conditions, often proceeding at or near ambient temperature. orgsyn.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources, solvent-free conditions, and recyclable catalysts, are increasingly being applied to the synthesis of this compound and related compounds.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times and often improve yields compared to conventional heating methods. organic-chemistry.orgyoungin.commdpi.org The heating effect in microwave chemistry is primarily due to dielectric polarization, where molecules with a permanent dipole moment align with the oscillating electric field, absorbing energy and heating the reaction mixture rapidly and uniformly. mdpi.orgnih.gov

Microwave-assisted Suzuki-Miyaura cross-coupling reactions are particularly relevant for the synthesis of 4-arylpyridines. mdpi.comnih.gov These reactions typically involve the coupling of a halopyridine with an arylboronic acid in the presence of a palladium catalyst. Microwave heating can dramatically accelerate these transformations. For instance, the synthesis of substituted pyridopyrimidines via Suzuki-Miyaura coupling has been efficiently carried out under microwave irradiation. tandfonline.com Similarly, various substituted pyridines have been synthesized in high yields and with short reaction times using microwave-assisted protocols. organic-chemistry.orgyoungin.comrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

Reaction Conventional Heating Microwave Irradiation
Bohlmann-Rahtz Pyridine Synthesis Two-step process, high temperatures One-pot, 170°C, 10-20 min, higher yields
Suzuki-Miyaura Coupling Longer reaction times Rapid reaction times, often higher yields
Carbonylpyrazolo[3,4-b]pyridine Synthesis Not specified Good to excellent yields in aqueous media

*Data compiled from various studies on microwave-assisted synthesis. organic-chemistry.orgyoungin.comrsc.orgnih.gov

Solvent-Free Reaction Systems

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often enhanced reaction rates. Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or ball-milling), is a prominent solvent-free technique. researchgate.net This approach is particularly effective for reactions involving solid starting materials and has been successfully applied to various organic transformations, including the synthesis of biaryls. researchgate.netnih.gov

Solvent-free microwave-assisted synthesis is another powerful green chemistry tool. nih.gov In the absence of a solvent, the microwave energy is directly absorbed by the reactants, which can lead to highly efficient and rapid transformations. nih.gov This approach has been used for the synthesis of various heterocyclic compounds, demonstrating its potential for creating complex molecules in an environmentally benign manner. mdpi.com

Application of Environmentally Benign Catalytic Methodologies

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of this compound synthesis, this primarily involves the development of advanced catalysts for cross-coupling reactions.

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages over their homogeneous counterparts. mdpi.com These benefits include ease of separation from the reaction mixture, higher thermal stability, and the potential for reuse over multiple reaction cycles. mdpi.com

For the Suzuki-Miyaura coupling, a key reaction in the synthesis of the target molecule, various heterogeneous palladium catalysts have been developed. nih.gov These often involve supporting palladium on solid materials such as hydrotalcite or other inorganic supports. nih.gov For example, a catalyst consisting of a palladium-acetate-pyridine complex supported on hydrotalcite has shown high activity and selectivity in Suzuki coupling reactions at mild temperatures (55°C) and could be reused multiple times. nih.gov The development of highly active and stable palladium-phosphine catalysts has also enabled the efficient coupling of challenging heterocyclic substrates, which is crucial for the synthesis of complex molecules like this compound. organic-chemistry.orgnih.gov

Organocatalysis

The atroposelective synthesis of 4-arylpyridines and analogous axially chiral structures, while not documented specifically for this compound, has been effectively approached using organocatalysis. These methods are pivotal for creating sterically hindered biaryl systems where rotation around the aryl-pyridine bond is restricted, leading to stable atropisomers.

One prominent strategy involves a Hantzsch-type synthesis of 4-arylpyridines that is rendered atroposelective through the use of a chiral organocatalyst. This approach can achieve a central-to-axial chirality conversion. nih.gov In a related methodology, organocatalytic atroposelective Friedländer heteroannulation has been employed to synthesize axially chiral quinolines. nih.gov These reactions typically utilize chiral primary or secondary amine catalysts, or chiral Brønsted acids like phosphoric acids, to control the stereochemical outcome. For instance, the combination of an enamine intermediate with a suitable reaction partner within a chiral environment dictates the formation of one atropisomer over the other. nih.gov

Key research findings in analogous systems demonstrate that this catalytic approach can deliver a variety of axially chiral N-heterobiaryls with high yields and excellent enantiomeric ratios. nih.gov The versatility of these methods suggests a strong potential for adaptation to the synthesis of chiral non-racemic this compound analogues, which are of interest in materials science and as chiral ligands.

Ultrasonic-Assisted Synthetic Protocols

Ultrasonic irradiation has emerged as a powerful and green technique in organic synthesis, offering significant advantages such as drastically reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. researchgate.net The underlying principle of sonochemistry is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures, thereby accelerating chemical reactions. tandfonline.com

While a specific ultrasonic protocol for this compound is not detailed in the literature, numerous methodologies for analogous multisubstituted pyridines have been developed. A common and efficient approach is the one-pot, multi-component synthesis. For example, a four-component condensation reaction of aromatic aldehydes, malononitrile, a ketone, and ammonium (B1175870) acetate (B1210297) can be performed under ultrasonic irradiation to yield highly substituted pyridines. tandfonline.com This method often employs heterogeneous catalysts, such as nanocatalysts, which can be easily recovered and reused, enhancing the green credentials of the synthesis. tandfonline.comiau.ir

The application of ultrasound is not limited to pyridine ring formation. It is also effective for synthesizing a wide array of other heterocyclic compounds and for preparing advanced materials like 2D nanosheets. rsc.orgnih.govmdpi.comnih.gov The efficiency of these protocols highlights the potential for developing a rapid and environmentally benign synthesis for this compound and its derivatives.

Table 1: Examples of Ultrasonic-Assisted Synthesis of Heterocyclic Compounds

Product Type Reactants Catalyst/Conditions Yield Time Reference
Multisubstituted Pyridines Aromatic aldehyde, malononitrile, ketone, ammonium acetate SBA-15@ADMPT/HPA nanocatalyst, 50W ultrasound 79–95% Short tandfonline.com
1,4-Dihydropyridines Aromatic aldehyde, malononitrile, acetylenedicarboxylate, arylamine Copper(I) iodide, aqueous medium, ultrasound Excellent Short rsc.org
Dihydroquinazolinones Benzaldehydes, isatoic anhydride, aromatic amine Mesoporous CoAl2O4 nanocrystals, 45°C, ultrasound High Short iau.ir
1,2,4-Triazole Derivatives 1,2,4-triazole thiol, 2-bromoacetamides Ultrasound radiation, 45–55°C 65–80% 39–80 min nih.gov

Precursor Synthesis and Derivatization Routes

Precursor Synthesis

The synthesis of this compound relies on the availability of appropriately functionalized precursors. A logical and effective strategy involves the construction of a 2-hydroxy-4-arylpyridine intermediate, which is subsequently converted to the target 2-chloro derivative. This approach has been successfully demonstrated in the synthesis of analogous compounds like 2-chloro-4-(trifluoromethyl)pyridine. google.com

The synthesis can commence from readily available starting materials. For instance, α-picoline can be oxidized using potassium permanganate (B83412) to produce picolinic acid. orgsyn.org This picolinic acid can then serve as a foundational block. A multi-step sequence, potentially involving cyclization and condensation reactions, can be used to construct the 4-(4-fluorophenyl)picolinic acid skeleton.

A general route, drawing from analogous syntheses, would involve:

Ring Formation: Condensation of a suitable precursor like 4-butoxy-1,1,1-trifluoro-3-en-2-one with an appropriate reaction partner to form a substituted pyridine ring. google.com

Hydroxylation: The ring system is designed to yield a 2-hydroxy-4-arylpyridine intermediate upon cyclization.

Chlorination: The crucial final step involves the chlorination of the 2-hydroxypyridine (B17775) intermediate. This is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom, yielding the final product. google.com

Derivatization Routes

The this compound molecule is a versatile intermediate for further chemical modification, primarily due to the reactivity of the chlorine atom at the 2-position of the pyridine ring. This chlorine atom is susceptible to a variety of transformations, allowing for the introduction of diverse functional groups.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position for attack by nucleophiles. This allows for the displacement of the chloride ion by a range of nucleophiles. For example, amines (like anilines), alkoxides, and thiols can be introduced at this position to generate a library of 2-substituted-4-(4-fluorophenyl)pyridines. nih.gov This reaction is analogous to the substitution of chlorine on other heterocyclic systems, such as the reaction of 6-chloropicolinic acid derivatives with hydrazine (B178648) hydrate. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: The 2-chloro position also serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can form new carbon-carbon bonds, attaching various aryl or alkyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative, often milder, route to introduce primary or secondary amines at the 2-position.

Sonogashira Coupling: This allows for the introduction of terminal alkynes, creating carbon-carbon triple bonds.

These derivatization reactions significantly expand the chemical space accessible from this compound, enabling its use as a key building block in the synthesis of more complex molecules for various applications.

Chemical Reactivity and Transformation of 2 Chloro 4 4 Fluorophenyl Pyridine

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring System

The pyridine ring, being an electron-deficient heterocycle, is activated towards nucleophilic aromatic substitution (SNAr). The electronegative nitrogen atom withdraws electron density from the ring, particularly from the ortho (2- and 6-) and para (4-) positions. In 2-Chloro-4-(4-fluorophenyl)pyridine, this effect is key to its reactivity.

The chlorine atom at the 2-position of this compound is an excellent leaving group in nucleophilic aromatic substitution reactions. This position is activated by the adjacent ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. A wide range of nucleophiles can displace the chloride, leading to a diverse array of substituted pyridine derivatives.

The general mechanism for SNAr at the 2-position involves a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The aromaticity of the pyridine ring is temporarily disrupted. In the second, typically rapid, step, the chloride ion is expelled, and the aromaticity of the ring is restored.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reactions with primary or secondary amines can be performed to synthesize various 2-amino-4-(4-fluorophenyl)pyridine derivatives. researchgate.net These reactions are often carried out by heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl.

Table 1: Examples of Nucleophilic Substitution at the 2-Position

Nucleophile Reagent Example Product Type
Amine Secondary Amine (e.g., Piperidine) 2-(Piperidin-1-yl)-4-(4-fluorophenyl)pyridine
Alkoxide Sodium Methoxide (B1231860) 2-Methoxy-4-(4-fluorophenyl)pyridine

This table is illustrative and based on the general reactivity of 2-chloropyridines.

While the 4-position of the pyridine ring is electronically activated towards nucleophilic attack, in the case of this compound, this position is occupied by a 4-fluorophenyl group, which is not a suitable leaving group for a standard SNAr reaction. Therefore, direct nucleophilic substitution at the C-4 carbon of the pyridine ring to displace the fluorophenyl group does not occur. The reactivity at this position is primarily understood in terms of the electronic influence of the nitrogen atom. The discussion of reactivity at the 4-position in halopyridines generally assumes the presence of a halogen or another good leaving group at that site.

Electrophilic Aromatic Substitution on the Fluorophenyl Moiety

Electrophilic aromatic substitution on the pyridine ring itself is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. Furthermore, under the acidic conditions often employed for electrophilic substitution (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring system.

Consequently, electrophilic substitution reactions on this compound are expected to occur preferentially on the 4-fluorophenyl ring. The pyridyl group acts as a deactivating meta-director on the phenyl ring. Studies on the nitration of 4-phenylpyridine (B135609) have shown that the reaction proceeds on the phenyl ring of the conjugate acid, leading to meta-substitution with respect to the point of attachment to the pyridine ring. rsc.org

In the case of this compound, the fluorine atom on the phenyl ring is an ortho-, para-director. However, the powerful deactivating effect of the protonated pyridyl substituent at the para-position will dominate. Therefore, electrophilic attack is predicted to occur at the positions meta to the pyridyl group on the fluorophenyl ring (i.e., positions 3' and 5'). The fluorine atom will have a secondary directing influence.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Product
Nitration HNO₃ / H₂SO₄ 2-Chloro-4-(4-fluoro-3-nitrophenyl)pyridine
Bromination Br₂ / FeBr₃ 2-Chloro-4-(3-bromo-4-fluorophenyl)pyridine

This table is based on established principles of electrophilic aromatic substitution on substituted benzene (B151609) rings. rsc.orgmasterorganicchemistry.comchemguide.co.uk

Diverse Cross-Coupling Reactions

The chlorine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of primary and secondary amines. acsgcipr.org The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand (e.g., X-Phos) and a base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu). beilstein-journals.org

The catalytic cycle involves the oxidative addition of the 2-chloropyridine (B119429) derivative to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org This reaction is highly valued for its broad substrate scope and functional group tolerance. libretexts.org

Table 3: Typical Conditions for Buchwald-Hartwig Amination

Component Example
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand X-Phos, S-Phos, BINAP
Base NaOtBu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane

This table is based on general protocols for Buchwald-Hartwig amination reactions. wikipedia.orgacsgcipr.orgbeilstein-journals.org

Alkynylation (Sonogashira Coupling)

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org this compound can be effectively coupled with various terminal alkynes to produce 2-alkynyl-4-(4-fluorophenyl)pyridine derivatives. This reaction provides a direct route to introducing an alkyne moiety, which can be a valuable functional group for further transformations.

The reaction mechanism involves two interconnected catalytic cycles. libretexts.orgyoutube.com In the palladium cycle, oxidative addition of the 2-chloropyridine to the Pd(0) catalyst occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the final product and regenerates the palladium catalyst. libretexts.org

Alkenylation (Heck Reaction)

The Heck reaction is a palladium-catalyzed method for the formation of a carbon-carbon bond between an unsaturated halide and an alkene, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.org The 2-chloro position of this compound can be functionalized via the Heck reaction with various alkenes, such as acrylates, styrenes, or other vinyl compounds.

The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl halide to a Pd(0) species. libretexts.orgyoutube.com This is followed by the coordination and migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final substituted alkene product and forms a palladium-hydride species. The Pd(0) catalyst is then regenerated by the action of a base. youtube.com

Table 4: Cross-Coupling Reactions at the 2-Position

Reaction Type Coupling Partner Catalyst System Product Type
Sonogashira Terminal Alkyne Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) 2-Alkynyl-4-(4-fluorophenyl)pyridine

This table is based on general protocols for Sonogashira and Heck cross-coupling reactions. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgdiva-portal.org

Chemo- and Regioselectivity in Reactions of this compound

The chemo- and regioselectivity of reactions involving this compound are of significant interest for the synthesis of more complex, functionalized pyridine derivatives. The two primary reactive sites are the C-2 position, activated for nucleophilic substitution by the pyridine nitrogen, and the C-Cl bond, which is susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C-2) and para (C-4) to the nitrogen atom. stackexchange.com In the case of this compound, the C-2 position is highly activated towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the C-2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.com This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.com Subsequent elimination of the chloride ion restores the aromaticity of the ring.

The general reactivity of halogens in SNAr reactions on electron-poor aromatic rings follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com

2-Chloropyridine itself is known to react with various nucleophiles, such as amines, to yield 2-substituted pyridine derivatives. youtube.comwikipedia.org For this compound, this selectivity is expected to be pronounced, with nucleophiles preferentially attacking the C-2 position.

NucleophileProductReaction Type
Amines (e.g., R₂NH)2-Amino-4-(4-fluorophenyl)pyridineSNAr
Alkoxides (e.g., RO⁻)2-Alkoxy-4-(4-fluorophenyl)pyridineSNAr
Thiolates (e.g., RS⁻)2-(Alkylthio)-4-(4-fluorophenyl)pyridineSNAr
This table represents expected products based on the known reactivity of 2-chloropyridines.

Regioselectivity in Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation. In molecules with multiple halide substituents, the regioselectivity of these reactions becomes a critical aspect. For dihalopyridines, the conventional reactivity in palladium-catalyzed cross-couplings favors the position adjacent to the nitrogen (C-2) over other positions. nih.gov This is attributed to factors like a weaker C-Cl bond at C-2 and a more positive partial charge on the C-2 carbon, which enhances its interaction with the Pd(0) catalyst. nih.gov

However, recent studies have shown that this inherent regioselectivity can be overturned. The use of very sterically hindered N-heterocyclic carbene (NHC) ligands in palladium catalysis has been shown to promote cross-coupling at the C-4 position of 2,4-dichloropyridines with high selectivity. nih.gov This demonstrates that the regiochemical outcome can be controlled by the choice of ligand. Furthermore, ligand-free conditions, such as the Jeffery conditions, have also been found to remarkably enhance C-4 selectivity in Suzuki couplings of 2,4-dichloropyridines. nih.gov

For this compound, the single chloro-substituent at C-2 is the primary site for cross-coupling reactions. The focus here is on chemoselectivity, particularly when other potentially reactive groups are present in the coupling partners. The 4-fluorophenyl group is generally stable under these conditions, allowing for selective functionalization at the C-2 position.

Reaction TypeCoupling PartnerCatalyst/Ligand SystemProduct
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Base2-Aryl-4-(4-fluorophenyl)pyridine
Buchwald-HartwigAmine (R₂NH)Pd catalyst / Ligand / Base2-Amino-4-(4-fluorophenyl)pyridine
SonogashiraTerminal alkynePd/Cu catalyst / Base2-Alkynyl-4-(4-fluorophenyl)pyridine
This table illustrates potential cross-coupling reactions at the C-2 position.

Computational and Theoretical Investigations of 2 Chloro 4 4 Fluorophenyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No specific peer-reviewed studies detailing the optimized molecular geometry or the electronic structure of 2-Chloro-4-(4-fluorophenyl)pyridine using Density Functional Theory (DFT) were found. Such a study would typically involve calculations to determine bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

There are no available research articles that report on the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis is crucial for understanding a molecule's reactivity, as it identifies the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been published in the reviewed literature. An MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are essential for predicting intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Specific Natural Bond Orbital (NBO) analysis data for this compound is not present in the available scientific databases. NBO analysis provides detailed information about charge delocalization, hyperconjugative interactions, and the nature of the bonding within a molecule.

Molecular Dynamics Simulations

No studies utilizing molecular dynamics (MD) simulations to investigate the behavior of this compound were identified. MD simulations are used to model the physical movements of atoms and molecules over time, providing insights into conformational changes and interactions with other molecules, such as solvents or biological macromolecules. nih.govrsc.org

Prediction of Chemical Reactivity and Reaction Pathways

Without the foundational data from DFT, FMO, and MEP analyses, there are no specific, published theoretical predictions for the chemical reactivity or reaction pathways of this compound. nih.gov Such predictions rely on the computational data to identify the most likely sites for electrophilic or nucleophilic attack and to model the energetics of potential reaction mechanisms.

Analysis of Non-Covalent Interactions (NCI)

No specific research data is available for the non-covalent interaction analysis of this compound.

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Research

A comprehensive search of publicly accessible scientific databases and literature has revealed a significant lack of specific spectroscopic and analytical data for the chemical compound This compound . Despite targeted searches for its Nuclear Magnetic Resonance (NMR) spectra, vibrational spectra (FT-IR and Raman), and Mass Spectrometry (MS) data, no direct experimental findings for this specific molecule could be located.

The investigation for detailed characterization data, including ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques such as COSY, HSQC, and HMBC, did not yield any published spectra or peak lists for this compound. Similarly, searches for its Fourier Transform Infrared (FT-IR) and Raman vibrational data, as well as its mass spectrum, returned no specific results for the target compound.

While data for the exact molecule of interest is not available, extensive information was found for several structurally related compounds. These include:

2-Chloro-4-fluoropyridine : Spectroscopic data, including ¹H NMR, is available for this precursor. chemicalbook.comnih.govsigmaaldrich.com

2-(4-Fluorophenyl)pyridine (B1266597) : Detailed NMR data, including ¹H and ¹³C NMR, has been reported for this related compound. rsc.org

2-Chloro-4-(trifluoromethyl)pyridine (B1345723) : Experimental and calculated data, including FT-IR, Raman, and mass spectra, are available for this derivative where the fluorophenyl group is replaced by a trifluoromethyl group. nist.govresearchgate.netnih.govsigmaaldrich.com

2-Chloropyridine (B119429) and 2-Fluoropyridine : Spectroscopic information for these simpler pyridine (B92270) derivatives is also well-documented. nist.govnist.govchemicalbook.comorientjchem.orgspectrabase.com

The absence of published data for this compound suggests that while the compound may be synthesized for various chemical research or development purposes, its detailed analytical characterization has not been disseminated in the public domain through scientific journals, patents, or chemical databases. Therefore, the creation of a detailed article focusing solely on the advanced spectroscopic and analytical characterization of this compound, as per the requested outline, is not feasible based on the currently available information.

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 4 4 Fluorophenyl Pyridine

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For 2-Chloro-4-(4-fluorophenyl)pyridine, HRMS is used to confirm the molecular formula, C₁₁H₇ClFN. By providing a mass measurement with precision to several decimal places, HRMS can differentiate the target compound from other molecules that may have the same nominal mass.

The analysis involves ionizing the compound and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion. The experimentally observed mass is then compared against the theoretically calculated mass for the proposed elemental formula. A very small difference between the experimental and theoretical mass, typically in the parts-per-million (ppm) range, provides high confidence in the assigned molecular formula.

Table 1: Representative High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₁H₇ClFN
Theoretical Mass [M] 207.0251 u
Ion Species [M+H]⁺
Theoretical Mass of [M+H]⁺ 208.0329 u
Experimentally Observed Mass Expected to be within ± 5 ppm of theoretical

Note: This table presents theoretical values. Experimental results would be obtained from direct analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the compound is first passed through a GC column where it is separated from other volatile components. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum shows the molecular ion peak, which confirms the molecular weight, and a series of fragment ion peaks. This fragmentation pattern acts as a "molecular fingerprint," providing valuable structural information. For this compound, characteristic fragments would arise from the loss of the chlorine atom, the fluorophenyl group, or other cleavages of the pyridine (B92270) ring system.

Table 2: Predicted Key Mass Fragments in the GC-MS Spectrum of this compound

m/z Value (Mass-to-Charge Ratio) Predicted Fragment Identity
207/209 [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes)
172 [M-Cl]⁺
112 [C₅H₃NCl]⁺

Note: The relative intensities of these fragments are characteristic of the molecule's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for the definitive determination of the three-dimensional atomic arrangement of a compound in its solid, crystalline state. If a suitable single crystal of this compound can be grown, this technique provides precise data on bond lengths, bond angles, and torsional angles within the molecule.

Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds or π-stacking. This information is crucial for understanding the compound's solid-state properties. While a crystal structure for the closely related compound 2-(4-fluorophenyl)pyridine (B1266597) has been reported, demonstrating its monoclinic crystal system, a dedicated analysis of this compound would be required to determine its specific solid-state architecture and the influence of the chloro substituent on the crystal packing. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of this compound and for its separation from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. A reversed-phase HPLC method is typically employed for a compound of this polarity. In this setup, the compound is dissolved in a suitable solvent and injected into a stream of a polar mobile phase that passes through a column packed with a nonpolar stationary phase (e.g., C18).

The purity of the sample is determined from the resulting chromatogram. A highly pure sample will exhibit a single major peak at a characteristic retention time. The area of this peak is proportional to the concentration of the compound, and purity is often expressed as a percentage of the total peak area detected.

Table 3: Typical HPLC Parameters for Purity Analysis of this compound

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection Wavelength UV, ~254 nm

Note: Method parameters are illustrative and require optimization for specific applications.

Gas Chromatography (GC)

Gas Chromatography (GC), often with a Flame Ionization Detector (FID), is another robust method for assessing the purity of volatile compounds like this compound. hpst.cz The sample is vaporized and carried by an inert gas through a capillary column containing a specific stationary phase. hpst.cz Compounds are separated based on their boiling points and interactions with the stationary phase.

The detector response is plotted against retention time to produce a chromatogram. The area of the peak corresponding to this compound, as a percentage of the total area of all peaks, provides a measure of its purity. Commercial specifications for related compounds often cite a purity of ≥96.0% as determined by GC. thermofisher.com

Table 4: General Gas Chromatography Conditions for Purity Assessment

Parameter Condition
Column DB-5 or equivalent (low-bleed 5% phenyl-methylpolysiloxane)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program e.g., Start at 100 °C, ramp at 10 °C/min to 280 °C
Detector Flame Ionization Detector (FID)

Note: These conditions are exemplary and must be optimized for the specific instrument and analysis.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
2-(4-Fluorophenyl)pyridine
Acetonitrile
Helium

Applications of 2 Chloro 4 4 Fluorophenyl Pyridine As a Versatile Chemical Building Block

Role in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the chlorine atom at the 2-position of the pyridine (B92270) ring makes 2-chloro-4-(4-fluorophenyl)pyridine an excellent substrate for various cross-coupling reactions, facilitating the synthesis of a multitude of heterocyclic compounds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are instrumental in this context. organic-chemistry.orglibretexts.org

The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting the chloropyridine with a variety of organoboron compounds. organic-chemistry.orgresearchgate.net This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds. For instance, coupling this compound with another arylboronic acid can yield complex terphenyl-like structures. The reaction conditions can be tuned to achieve high yields and selectivity. researchgate.netnih.gov

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. organic-chemistry.orglibretexts.org This method enables the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring, leading to the synthesis of various 2-aminopyridine (B139424) derivatives. researchgate.netmit.edu These derivatives are prevalent in many biologically active molecules. The choice of phosphine (B1218219) ligands and reaction conditions is crucial for the efficiency of the amination reaction. organic-chemistry.org

Furthermore, the presence of the 4-(4-fluorophenyl) group influences the electronic properties of the pyridine ring, which can affect the regioselectivity of certain reactions. The strategic manipulation of the chloro and fluoro substituents allows for the sequential and selective functionalization of the pyridine core, leading to the creation of polysubstituted pyridine derivatives with precise substitution patterns. mdpi.comnih.gove-bookshelf.de This controlled approach is highly valuable in the systematic exploration of chemical space for drug discovery and development. nih.gov

Integration into Complex Organic Frameworks and Macrocycles

The 4-phenylpyridine (B135609) moiety is a recognized structural element in the design of ligands for the construction of complex supramolecular architectures, such as macrocycles and metal-organic frameworks (MOFs). nih.govacs.orgresearchgate.netresearchgate.net this compound can serve as a key precursor for the synthesis of ligands that are subsequently incorporated into these larger structures.

Macrocycles containing pyridine units are of significant interest due to their unique host-guest chemistry and potential applications in catalysis and molecular recognition. nih.gov Synthetic strategies towards such macrocycles often involve the coupling of pyridine-containing building blocks. For example, derivatives of this compound can be envisioned as components in the synthesis of larger macrocyclic structures through reactions like the Suzuki coupling to form bipyridine units, which are then used in macrocyclization reactions. nih.govresearchgate.netlew.ro

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. acs.orgresearchgate.netresearchgate.netnih.gov The properties of MOFs, such as their pore size, shape, and chemical environment, can be tuned by the choice of the organic linker. Bipyridine-based ligands are commonly employed in the synthesis of MOFs. By utilizing this compound as a starting material, it is possible to synthesize functionalized bipyridine ligands. For example, a Suzuki coupling reaction could be used to dimerize the pyridine unit, creating a bipyridine ligand with two 4-(4-fluorophenyl) substituents. These tailored ligands can then be used to construct MOFs with specific properties for applications in gas storage, separation, and catalysis. acs.orgnih.gov

Precursor in the Development of Advanced Materials

The unique combination of a pyridine ring, a fluoro-substituent, and a phenyl group in this compound makes it an attractive precursor for the development of advanced materials with specific electronic and optical properties. nbinno.com Fluorinated heterocyclic compounds are known to exhibit distinct characteristics that can be exploited in materials science. e-bookshelf.dewiley.com

Derivatives of this compound can be used to synthesize molecules for applications in electronics. For example, ortho-metalated iridium(III) complexes containing phenylpyridine ligands are known for their phosphorescent properties and are used in organic light-emitting diodes (OLEDs). acs.org The introduction of a fluorine atom can modulate the emission color and efficiency of these materials.

Furthermore, the 4-phenylpyridine structure is a component in some liquid crystalline materials. The rigid nature of the phenylpyridine core can contribute to the formation of liquid crystalline phases. The fluorine substituent can influence intermolecular interactions and, consequently, the mesomorphic properties of the final material.

The reactivity of the chloro group also allows for the polymerization of appropriately functionalized derivatives, leading to the formation of novel polymers with potentially interesting thermal, mechanical, and electronic properties.

Scaffold for Combinatorial Library Generation

In modern drug discovery, the generation of combinatorial libraries of small molecules is a key strategy for identifying new lead compounds. mdpi.com The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.net this compound represents a valuable scaffold for the creation of such libraries. acs.org

The differential reactivity of the positions on the pyridine ring allows for the systematic introduction of a variety of substituents. Solid-phase synthesis techniques can be employed, where the scaffold is attached to a resin, and subsequent chemical modifications are performed in a stepwise manner. acs.org For example, a library of compounds can be generated by first reacting the 2-chloro position with a diverse set of amines via Buchwald-Hartwig amination. researchgate.netbeilstein-journals.org Subsequently, if other reactive handles are present or can be introduced on the phenyl ring or elsewhere on the pyridine core, further diversification can be achieved.

This combinatorial approach allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity against a particular target. The 4-(4-fluorophenyl) group provides a constant structural element while diversity is introduced at other positions, enabling the exploration of structure-activity relationships (SAR). mdpi.comnih.gov

Structure Reactivity Relationship Studies of 2 Chloro 4 4 Fluorophenyl Pyridine Derivatives

Influence of Halogen Substitution Patterns on Reactivity and Electronic Properties

The nature and position of halogen substituents on the pyridine (B92270) and phenyl rings of 2-Chloro-4-(4-fluorophenyl)pyridine and related structures profoundly impact their reactivity and electronic characteristics. The electron-withdrawing nature of halogens plays a significant role in the chemical behavior of the pyridine ring.

The reactivity of halopyridines is highly dependent on the position of the halogen. Generally, halogens at the 2- and 4-positions of the pyridine ring are more susceptible to nucleophilic aromatic substitution (SNAr) than those at the 3-position. uoanbar.edu.iqwikipedia.org This is because the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the transition state. uoanbar.edu.iq For chloropyridines, the reactivity towards a nucleophile like the methoxide (B1231860) ion follows the order: 4-chloro > 2-chloro >> 3-chloro. uoanbar.edu.iq The greater reactivity of the 4-chloro isomer compared to the 2-chloro isomer can be attributed to the relative stabilities of the reaction intermediates. uoanbar.edu.iq

In studies of related heterocyclic systems, the size of the halogen atom has also been shown to influence reactivity. For instance, in a series of 1,2,4-triazine (B1199460) antagonists, substituting anisole (B1667542) groups with halides resulted in a decrease in activity that was dependent on the atomic size of the halogen. acs.org The order of halide leaving group ability in many SNAr reactions is often F > Cl ≈ Br > I, which is considered evidence for a mechanism where the initial addition of the nucleophile is the rate-controlling step. nih.gov However, in the case of 2-substituted N-methylpyridinium ions reacting with piperidine, this typical "element effect" is not observed, and the reactivity order is 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~2-iodo. nih.gov This suggests that the reaction mechanism can be more complex and substrate-dependent.

The introduction of halogens also affects the electronic properties. Electron-deficient π-systems, such as pyridines, are generally less reactive towards electrophilic aromatic substitution (EAS) due to the deactivating effect of the nitrogen atom. uoanbar.edu.iq Halogenation of pyridine itself requires harsh conditions. The presence of a chlorine atom at the 2-position and a fluorophenyl group at the 4-position further modifies the electron density of the pyridine ring, influencing its interaction with both nucleophiles and electrophiles.

PropertyInfluence of Halogen SubstitutionSupporting Evidence
Nucleophilic Substitution Reactivity Halogens at the 4-position of pyridine are generally more reactive than at the 2-position.The intermediate for 4-substitution is more stable due to charge delocalization onto the nitrogen atom. uoanbar.edu.iq
Leaving Group Ability in SNAr Often F > Cl, but can be substrate-dependent.In some pyridinium (B92312) systems, fluoro, chloro, bromo, and iodo derivatives show similar reactivity. nih.gov
Electrophilic Substitution Reactivity Halogenated pyridines are generally deactivated towards electrophilic attack.The electronegative nitrogen and halogen atoms reduce the electron density of the ring. uoanbar.edu.iq
Biological Activity Can be dependent on halogen size and electronegativity.In some heterocyclic series, activity decreases with increasing halogen size. acs.orgmdpi.com

Electronic Effects of Substituents on Pyridine and Phenyl Moieties

The electronic landscape of this compound is dictated by the interplay of substituents on both the pyridine and the phenyl rings. The pyridine ring itself is inherently electron-deficient, a property stemming from the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons through an inductive effect (-I effect). uoanbar.edu.iqwikipedia.org

The combination of these effects makes the pyridine ring in this compound particularly electron-poor. This has several consequences for its reactivity:

Enhanced Susceptibility to Nucleophilic Attack: The electron-deficient nature of the ring, especially at positions 2, 4, and 6, makes it highly reactive towards nucleophiles. uoanbar.edu.iqwikipedia.org

Reduced Basicity: The electron-withdrawing chlorine and 4-fluorophenyl groups decrease the availability of the nitrogen's lone pair for protonation, making the compound less basic than unsubstituted pyridine. wikipedia.org

Deactivation towards Electrophilic Attack: The ring is strongly deactivated towards electrophilic substitution, which would require very harsh conditions and would likely occur at the 3- or 5-positions. uoanbar.edu.iqwikipedia.org

MoietySubstituentElectronic EffectConsequence for Reactivity
Pyridine Nitrogen Atom-I Effect (Inductive Withdrawal)Deactivates ring to electrophiles, activates to nucleophiles. uoanbar.edu.iqwikipedia.org
Pyridine 2-Chloro-I EffectFurther deactivates the ring, serves as a leaving group in SNAr. uoanbar.edu.iq
Pyridine 4-(4-fluorophenyl)-I EffectWithdraws electron density, influencing ring reactivity. nih.gov
Phenyl 4-FluoroStrong -I, Weak +MMakes the phenyl ring electron-poor and acts as an EWG on the pyridine ring.

Conformational Analysis and its Impact on Chemical Behavior and Interactions

The chemical behavior of this compound is also governed by its three-dimensional structure, specifically the rotational conformation around the C-C single bond connecting the pyridine and phenyl rings. As a biaryl system, the molecule's preferred conformation is a balance between steric hindrance and electronic effects. nih.govplos.org

The two aromatic rings are generally not coplanar in the lowest energy conformation. A completely planar arrangement would lead to significant steric repulsion between the ortho hydrogens on the respective rings (the H at C3 of the pyridine and the H's at C3' and C5' of the phenyl ring). Conversely, a perpendicular arrangement (90° dihedral angle) would minimize steric clash but would also disrupt any π-conjugation between the rings. nih.gov

The conformational energy profile of biaryl systems is determined by a hierarchy of factors, often summarized as: steric repulsion > lone pair-lone pair repulsion > lone pair-fluorine repulsion > resonance stabilization. nih.govplos.orgnih.gov For 2-(2-fluorophenyl)pyridine, a molecule with structural similarities, the conformational preference is driven by electrostatic repulsions. nih.govplos.org The repulsion between a fluorine atom and a nitrogen lone pair is found to be less energetically costly than the repulsion between two nitrogen lone pairs. nih.govplos.org

In the case of this compound, the key interactions influencing the dihedral angle are:

Steric Repulsion: Primarily between the hydrogen atom at the C3 position of the pyridine ring and the ortho hydrogens (C3' and C5' positions) of the phenyl ring.

Electrostatic Interactions: The interaction between the lone pair of the pyridine nitrogen and the electron cloud of the phenyl ring.

Resonance Stabilization: A minor effect that favors planar conformations to allow for maximum overlap of the π-systems. nih.gov

FactorDescriptionImpact on Conformation
Steric Repulsion Clash between ortho-hydrogens on adjacent rings.Favors non-planar (twisted) conformations. nih.gov
Resonance Stabilization Overlap of π-orbitals between the two rings.Favors planar conformations. nih.gov
Electrostatic Interactions Repulsion/attraction between lone pairs and π-clouds.Influences the preference for specific rotational angles (rotamers). nih.govplos.org
Resulting Conformation A balance of the above factors.Typically a twisted, non-planar ground state. nih.gov

Q & A

Q. What are the optimal synthetic routes and purification strategies for 2-Chloro-4-(4-fluorophenyl)pyridine?

Methodological Answer: The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling between 2-chloro-4-halopyridine derivatives and 4-fluorophenylboronic acid. Key steps include:

  • Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:2 molar ratio to the halide substrate.
  • Solvent System: Employ a mixture of toluene/ethanol (3:1) with aqueous Na₂CO₃ as a base.
  • Temperature: Reactions are conducted at 80–100°C under inert gas (N₂/Ar) for 12–24 hours .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields >90% purity.

Table 1: Representative Reaction Conditions

ComponentQuantityConditionsYield (%)
2-Chloro-4-bromopyridine1.0 eqPd(PPh₃)₄ (5 mol%), 4-fluorophenylboronic acid (1.2 eq)78–85
BaseNa₂CO₃ (2.5 eq)Toluene/EtOH (3:1), 80°C, 18h

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For low-resolution data, employ twin refinement protocols in SHELXL to address lattice imperfections .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) and compare with calculated chemical shifts (DFT/B3LYP/6-31G*).
    • IR Spectroscopy: Identify C-Cl (650–750 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretching bands.
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 223.03).

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound?

Methodological Answer:

  • Target Identification: Perform molecular docking against receptors like mGluR5 (metabotropic glutamate receptor 5), leveraging structural analogs (e.g., CTEP, a pyridine-based mGluR5 antagonist) as templates .
  • In Vitro Assays:
    • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
    • Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based ATPase assays.
  • ADME Profiling: Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers.

Q. How should researchers resolve contradictions in crystallographic or spectroscopic data?

Methodological Answer:

  • Crystallographic Ambiguities: For twinned crystals, use SHELXD for dual-space structure solution and refine with TWIN/BASF commands in SHELXL .
  • NMR Signal Overlap: Apply 2D techniques (e.g., COSY, HSQC) or dynamic NMR (variable-temperature studies) to resolve diastereotopic protons.
  • Validation: Cross-validate with DFT-calculated NMR/IR spectra (Gaussian 16) and compare with experimental data .

Q. What computational approaches are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR Modeling: Use partial least squares (PLS) regression to correlate electronic descriptors (HOMO/LUMO, Mulliken charges) with bioactivity data.
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., mGluR5) in explicit solvent (TIP3P water) using GROMACS. Analyze binding free energy via MM/PBSA.
  • Docking Software: AutoDock Vina or Schrödinger Glide for virtual screening of fluorophenyl-pyridine analogs .

Q. How can researchers optimize synthetic yields when scaling up reactions?

Methodological Answer:

  • Process Chemistry: Transition from batch to flow chemistry for Suzuki couplings, improving heat transfer and reducing side reactions.
  • Catalyst Recycling: Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for ≥5 reuse cycles.
  • In Situ Monitoring: Use ReactIR or HPLC-PDA to track reaction progress and adjust stoichiometry dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.